3-Chloro-4-morpholinoaniline hydrochloride
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Overview
Description
3-Chloro-4-morpholinoaniline hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a morpholino group, and an aniline moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-morpholinoaniline hydrochloride typically involves the reaction of 3-chloroaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-morpholinoaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-morpholinoaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-morpholinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
3-Fluoro-4-morpholinoaniline: Similar in structure but with a fluorine atom instead of chlorine.
4-Morpholinoaniline: Lacks the chloro group but retains the morpholino and aniline moieties.
Uniqueness: 3-Chloro-4-morpholinoaniline hydrochloride is unique due to the presence of both the chloro and morpholino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H14Cl2N2O |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
3-chloro-4-morpholin-4-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H |
InChI Key |
GGMDJQXTNSASAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)Cl.Cl |
Origin of Product |
United States |
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